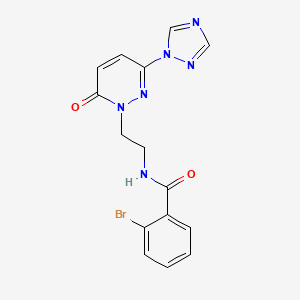
2-bromo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a bromo group, an amide group, a triazole ring, and a pyridazine ring.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the triazole and pyridazine rings, the introduction of the bromo group, and the coupling of these components to form the final product.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo group, amide group, triazole ring, and pyridazine ring would all contribute to its overall structure.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the bromo group suggests that it could undergo substitution reactions, and the amide group could participate in hydrolysis reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis. However, we can infer that its solubility, melting point, boiling point, and reactivity would be influenced by the functional groups present in the molecule.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Novel Analogues Synthesis
Research has shown the synthesis of chemical compounds involving bromine, such as 2-bromo analogues, where they are explored for their antimicrobial and antifungal activities. The introduction of bromine and other halogens into organic compounds often enhances their biological activity, making them candidates for drug discovery and development (Rajurkar & Pund, 2014).
Antiproliferative Activity
Another study focused on triazolo[4,3-b]pyridazine derivatives, similar in structure to the compound of interest, indicating their investigation for thrombin inhibitory and fibrinogen receptor antagonistic activities. Although the specific activities inherent to benzamidine compounds were lost, these derivatives showed promise in inhibiting the proliferation of endothelial and tumor cells, highlighting their potential in cancer research (Ilić et al., 2011).
Antimicrobial and Antifungal Applications
New Pyrazole Derivatives
The synthesis of pyrazole and its fused derivatives, which share a structural resemblance to the chemical , has been investigated for antimicrobial activity. These compounds have shown potential against various bacterial and fungal strains, demonstrating the broader utility of bromo-substituted compounds in developing new antimicrobials (Abunada et al., 2008).
Safety And Hazards
Without specific information, it’s impossible to provide a detailed analysis of the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. If it has pharmaceutical properties, it could be studied for its potential use in treating diseases. If it has interesting chemical or physical properties, it could be studied for its potential use in materials science or other fields.
Propiedades
IUPAC Name |
2-bromo-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN6O2/c16-12-4-2-1-3-11(12)15(24)18-7-8-21-14(23)6-5-13(20-21)22-10-17-9-19-22/h1-6,9-10H,7-8H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIULVTMFQCAUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

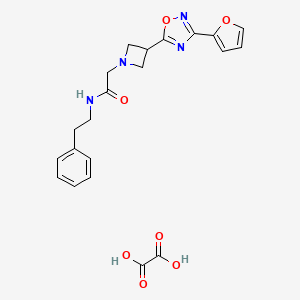
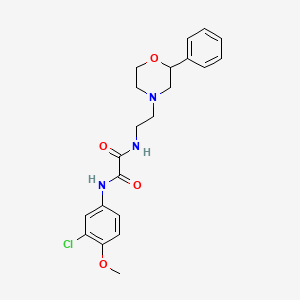
![1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2997916.png)
![4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2997917.png)
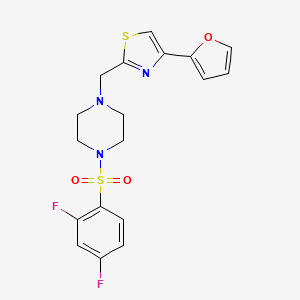
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2997919.png)
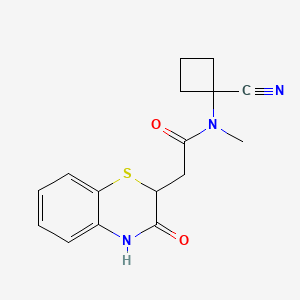
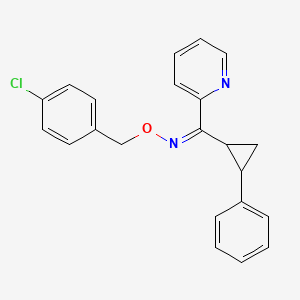
![2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2997927.png)
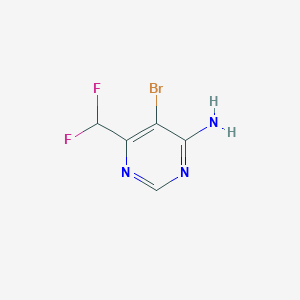
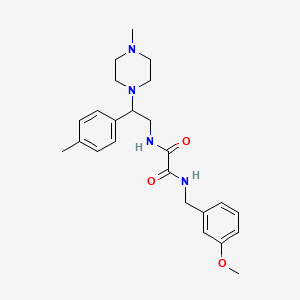
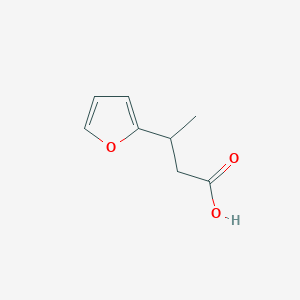
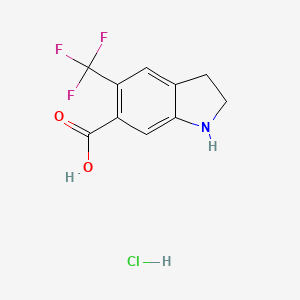
![Methyl 2-{thieno[2,3-d]pyrimidin-4-yloxy}acetate](/img/structure/B2997936.png)